molecular formula C10H6FNOS B1311042 2-(4-Fluorophenyl)thiazole-4-carbaldehyde CAS No. 875858-80-3

2-(4-Fluorophenyl)thiazole-4-carbaldehyde

Cat. No.: B1311042
CAS No.: 875858-80-3
M. Wt: 207.23 g/mol
InChI Key: JICLYSLZMLTUSP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)thiazole-4-carbaldehyde is a chemical compound with the molecular formula C10H6FNOS and a molecular weight of 207.22 g/mol It is a thiazole derivative, characterized by the presence of a fluorophenyl group attached to the thiazole ring

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde typically involves the reaction of 4-fluorobenzaldehyde with thioamide under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol, followed by heating the mixture to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(4-Fluorophenyl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Fluorophenyl)thiazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group may enhance the compound’s binding affinity to certain receptors, contributing to its biological effects .

Comparison with Similar Compounds

2-(4-Fluorophenyl)thiazole-4-carbaldehyde can be compared with other thiazole derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its chemical and biological behavior.

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICLYSLZMLTUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427951
Record name 2-(4-Fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875858-80-3
Record name 2-(4-Fluorophenyl)-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875858-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde
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